Product packaging for Chromotrope 2B(Cat. No.:CAS No. 548-80-1)

Chromotrope 2B

Cat. No.: B1668909
CAS No.: 548-80-1
M. Wt: 492.4 g/mol
InChI Key: COMHNGNAVSKQSI-UHFFFAOYSA-N
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Description

Historical Context of Azo Dye Utilization in Analytical Chemistry

Azo dyes, characterized by the presence of one or more azo bonds, have a long history of use in analytical chemistry. mdpi.com Their ability to exhibit intense colors and, in some cases, change color in response to environmental changes like pH or the presence of specific ions, has made them valuable reagents. Historically, azo dyes have been widely employed as indicators in titrations and as staining agents in microscopy due to their affinity for various biological and material components. The chromotropic acid moiety, a key part of the Chromotrope 2B structure, has itself been used for colorimetric assays of compounds like formaldehyde (B43269) and nitrate (B79036) anions. wikipedia.org This historical foundation in colorimetric analysis and staining laid the groundwork for the application and study of specific azo dyes like this compound.

Significance of this compound within Advanced Azo Dye Systems

Within the broader class of azo dyes, this compound is significant due to its specific structure, which imparts particular chemical and optical properties. Its disodium (B8443419) salt formulation enhances its solubility and stability, making it suitable for various applications, including microscopy. dawnscientific.com Research involving this compound often focuses on its behavior as a chromophore and its interactions with other substances. Studies have investigated its photocatalytic degradation, often in the context of environmental remediation of dye pollutants. mdpi.comresearchgate.net Comparing the degradation products of this compound with other azo dyes like Chromotrope 2R provides insights into the degradation mechanisms of this class of compounds. acs.org Its use as a colorimetric reagent for determining substances like unreacted potassium permanganate (B83412) further highlights its continued relevance in quantitative analysis. researcher.life

Interdisciplinary Research Relevance and Emerging Paradigms

This compound's relevance extends into several interdisciplinary research areas. Its application as a biological stain in histology and cytology underscores its role in biological and medical research. dawnscientific.comabchemicalindustries.com Furthermore, its use as a pH indicator is valuable in various chemical and biological contexts. dawnscientific.com Emerging paradigms in chemical research, such as the development of advanced oxidation processes for wastewater treatment, frequently involve the study of dye degradation, where this compound serves as a model compound. mdpi.comresearchgate.net Research into immobilizing this compound on materials like ion exchange resins for preconcentration and determination of metals by techniques such as flame atomic absorption spectrometry and inductively coupled plasma mass spectrometry demonstrates its utility in advanced analytical techniques. dawnscientific.comchemsrc.com The study of azo dyes, including this compound, also intersects with environmental science due to concerns about their presence in industrial effluents. mdpi.com

Data Table: Properties of this compound

PropertyValueSource
Chemical FormulaC₁₆H₉N₃Na₂O₁₀S₂ sigmaaldrich.comlabogens.com
Molecular Weight513.37 g/mol sigmaaldrich.comlabogens.comdawnscientific.com
CAS Number548-80-1 sigmaaldrich.comfishersci.nodawnscientific.comchemsrc.comfishersci.ca
AppearanceDark greenish brown powder or crystals sigmaaldrich.comlabogens.comdawnscientific.com
Melting Point300 °C sigmaaldrich.comlabogens.comfishersci.nochemsrc.com
Solubility (Water)10 mg/mL sigmaaldrich.com
Colour Index Number16575 sigmaaldrich.comfishersci.no
PubChem CID68360, 44135472 fishersci.canih.gov
λmax (in water)509-519 nm, 513-517 nm, 512.0-518.0nm sigmaaldrich.comfishersci.nothermofisher.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H11N3NaO10S2 B1668909 Chromotrope 2B CAS No. 548-80-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

548-80-1

Molecular Formula

C16H11N3NaO10S2

Molecular Weight

492.4 g/mol

IUPAC Name

disodium;4,5-dihydroxy-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C16H11N3O10S2.Na/c20-12-7-11(30(24,25)26)5-8-6-13(31(27,28)29)15(16(21)14(8)12)18-17-9-1-3-10(4-2-9)19(22)23;/h1-7,20-21H,(H,24,25,26)(H,27,28,29);

InChI Key

COMHNGNAVSKQSI-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])O)O)[N+](=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O)[N+](=O)[O-].[Na]

Appearance

Solid powder

Other CAS No.

548-80-1

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Chromotrope 2B;  Chromotrope-2B;  Chromotrope2B;  Chromotrope Red 4B;  C.I. Acid Red 176; 

Origin of Product

United States

Complexation Chemistry and Coordination Studies of Chromotrope 2b

Metal-Ligand Interactions with Chromotrope 2B

The complexation of this compound with metal ions is a key aspect of its chemical behavior and analytical utility. fishersci.com Studies have explored its interactions with a range of metal ions, including but not limited to Sc(III), Y(III), Sm(III), Dy(III), Er(III), Al(III), Fe(III), Cr(III), Pb(II), Zn(II), Cd(II), Mn(II), La(III), and Th(IV). fishersci.comfishersci.befishersci.noereztech.comwikipedia.orgwikipedia.orgwikipedia.org

Formation and Characterization of Charge Transfer Complexes

This compound is known for its capability to form charge transfer (CT) complexes. fishersci.comnih.gov The formation of charge transfer complexes between this compound and various metal ions, such as Sc(III), Y(III), Sm(III), Dy(III), and Er(III), has been a subject of study. fishersci.com The presence of the azo group and the lone pair on the nitro group in the structure of this compound contributes to increasing the length of conjugation, which in turn intensifies the color of the charge transfer complex, leading to a red shift in the absorption spectra. fishersci.com

Stoichiometric Investigations of Metal-Chromotrope 2B Complexes

Investigations into the stoichiometry of the complexes formed between metal ions and this compound or related chromotropic acid azo dyes have been conducted. For instance, studies on the interaction of thorium(IV) with chromotropic acid azo dyes have indicated the formation of complexes with different dye:Th(IV) ratios, specifically 2:1 and 1:1, depending on the particular dye used. fishersci.be The stoichiometry of the 1:1 complex of Lanthanum(III) with this compound has also been investigated. fishersci.no The method of continuous variation is a technique employed in the determination of the reaction stoichiometry for the formation of metal ion complexes. fishersci.bewikipedia.org

Determination of Stability Constants and Thermodynamic Parameters

The stability of this compound complexes with various metal ions has been studied, particularly in the context of charge transfer complex formation. fishersci.com The stability constants of charge transfer complexes with metal ions such as Sc(III), Y(III), Sm(III), Dy(III), and Er(III) have been investigated using spectrophotometric methods. fishersci.com For the 1:1 Lanthanum(III)-Chromotrope 2B complex, the stability constant (log K) was determined using graphical methods involving novel membrane and coated wire ion-selective electrodes, yielding values between 7.97 and 8.55 at 30°C and an ionic strength of 0.1 M. fishersci.no While studies on this compound specifically providing comprehensive thermodynamic parameters (beyond stability constants) in the context of complex formation in solution were not extensively detailed in the provided sources, the determination of stability constants is a crucial step in understanding the thermodynamics of complexation reactions. fishersci.comfishersci.no

Table 1: Stability Constant (log K) for 1:1 Lanthanum(III)-Chromotrope 2B Complex

Metal IonLigandStoichiometry (Metal:Ligand)log K ValueTemperature (°C)Ionic Strength (M)MethodCitation
Lanthanum(III)This compound1:17.97 - 8.55300.1Graphical method using ion-selective electrodes fishersci.no

Influence of Solution Parameters on Complexation Equilibria

Solution parameters, such as pH and ionic strength, play a significant role in the complexation equilibria of this compound with metal ions. Studies on the formation of thorium complexes with chromotropic acid azo dyes (including a related dye) have shown that complex formation is dependent on pH, with color changes indicating complexation occurring within specific pH ranges while not occurring in strongly acidic or certain buffer media. fishersci.be For the Lanthanum(III)-Chromotrope 2B complex, studies were conducted at pH 6.0, a pH where the 1:1 complex is stable within a broader range of pH 5.0 to 12.5. fishersci.no Ionic strength is also a factor considered during the determination of stability constants. fishersci.no

Chelation Mechanisms and Structural Aspects of Complexes

This compound, as a derivative of chromotropic acid and an azo dye, acts as a ligand capable of chelating metal ions. fishersci.comfishersci.befishersci.noamericanelements.com Chelation involves the formation of a complex where the ligand binds to a central metal cation, typically forming ring-like structures. fishersci.noamericanelements.com Chelating agents possess donor atoms that form coordinate linkages with the metal ion. americanelements.com The structure of this compound contains potential donor atoms, including oxygen atoms from the hydroxyl and sulfonic acid groups and nitrogen atoms from the azo group. fishersci.comnih.govfishersci.nofishersci.se Chromotropic acid itself is known to be a bidentate ligand. fishersci.be The specific mechanism of chelation with this compound would involve the coordination of these donor atoms to the metal center, leading to the formation of stable chelate rings.

Spectroscopic Characterization of Metal Chelates

Spectroscopic techniques, particularly spectrophotometry (UV-Vis spectroscopy), are widely used to characterize the metal chelates formed with this compound and related dyes. fishersci.comfishersci.befishersci.nowikipedia.orgnih.govwikipedia.orgfishersci.iewikipedia.orgfishersci.caereztech.com The formation of metal complexes often results in notable changes in the absorption spectrum of the dye, such as a bathochromic shift (red shift) of the maximum absorption wavelength. fishersci.comfishersci.benih.govfishersci.iefishersci.be This shift is typically attributed to the increased delocalization of π-electrons within the ligand upon coordination to the metal ion, which reduces the energy gap between the ground and excited states. fishersci.be For example, the absorption spectra of thorium complexes with chromotropic acid azo dyes show maximum absorption at longer wavelengths compared to the free dyes. fishersci.be Other spectroscopic methods, such as FTIR spectroscopy, can provide information about the functional groups involved in binding by observing shifts in characteristic vibrational frequencies upon complexation. wikipedia.org

Table 2: Spectroscopic Characteristics of Thorium(IV) Complexes with Chromotropic Acid Azo Dyes (Related to this compound)

Dye (Related to CTB)Maximum Absorption Wavelength (Free Dye, nm)Maximum Absorption Wavelength (Th(IV) Complex, nm)Color Change upon ComplexationStoichiometry (Dye:Th(IV))Molar Absorptivity (L mol⁻¹ cm⁻¹)Citation
Dye I515580Magenta red to blue2:1, 1:11.34 x 10⁴ fishersci.be
Dye II530615Dark violet to dark blue1:13.35 x 10³ fishersci.be
Dye III525600Dark violet to dark blue2:17.23 x 10³ fishersci.be
Dye IV525605Dark violet to dark blue1:18.33 x 10³ fishersci.be

Note: "Dye I" in this table refers to one of the chromotropic acid azo dyes studied in the cited research, which is structurally related to this compound. fishersci.be

pH-Dependent Complexation Behavior

The complexation behavior of this compound is significantly influenced by the pH of the solution. This pH dependence is a common characteristic of ligands containing ionizable functional groups, such as the hydroxyl groups and sulfonate groups present in this compound. The degree of protonation or deprotonation of these groups changes with pH, altering the charge distribution and coordination capabilities of the ligand. This, in turn, affects its ability to bind to metal ions and other species, as well as the stability and stoichiometry of the resulting complexes. The pH-dependent nature of complex formation is crucial in analytical applications where this compound is used as a reagent, as optimal complexation often occurs within a specific pH range. For instance, studies on the complexation of boric acid with chromotropic acid (a related compound) have shown that the stoichiometry of the resulting complexes is pH-dependent. researchgate.netpsu.edu

Reactions with Other Cations and Anions

This compound engages in complexation reactions with various cations and anions, forming coordination compounds or undergoing other types of interactions. These reactions are central to its use as an analytical reagent and in other chemical processes.

Complexation Chemistry with Boric Acid and Borates

This compound is known as a reagent for the analytical determination of boric acid and borates. molnova.comtargetmol.comgspchem.com Studies involving chromotropic acid, a related compound structurally similar to this compound, provide insights into this interaction. Boric acid reacts with polyol compounds like chromotropic acid to form complexes with different stoichiometries, specifically 1:1 and 1:2 (boric acid to ligand) depending on the solution's pH. researchgate.netpsu.edu

11B NMR measurements have been employed to study the complexation of boric acid with chromotropic acid. These studies reveal the presence of distinct peaks corresponding to the free boric acid/borate and the formed complexes. researchgate.netpsu.edu The 1:2 complex is reported to form in acidic solutions, while the 1:1 complex is more prevalent in a higher pH range. researchgate.netpsu.edu

Kinetic studies indicate that the formation of the 1:1 complex is significantly faster than that of the 1:2 complex. researchgate.netpsu.edu The rate constants for the forward and backward reactions of the 1:2 complexation are influenced by the catalytic role of hydrogen ions. researchgate.netpsu.edu

The formation constants for these complexes have been evaluated using techniques such as 11B NMR spectroscopy. For instance, reported log β1 and log β2 values for the chromotropic acid-boric acid complexes are -1.57 and 2.35, respectively, consistent with previous findings. researchgate.netpsu.edu

The reaction between boric acid and chromotropic acid involves a change in the coordination number of boron. psu.edu Acidic chelate ligands like chromotropic acid can react directly with trigonal boric acid, forming tetrahedral anionic complexes. psu.eduresearchgate.net The complexation equilibrium is dependent on pH, and the stability of the complexes is influenced by acidity. researchgate.netpsu.eduresearchgate.net

The complexation with boric acid has practical implications, such as the development of ion exchangers utilizing chromotropic acid for the removal of trace boric acid/borate from aqueous solutions, particularly effective in acidic regions (pH 1.8–4.5). researchgate.netresearchgate.net

Interactions Leading to Radical Anion Formation with Co-reagents

This compound is also utilized in reactions that lead to the formation of a highly colored radical anion. molnova.comtargetmol.comgspchem.com This process often involves the use of co-reagents. For example, this compound, in conjunction with Chromotrope 2R (another related azo dye), has been used to generate a highly colored radical anion during the spectrophotometric determination of certain compounds, such as cephalosporins. gspchem.com This suggests that electron transfer processes occur between this compound and suitable co-reagents, leading to the formation of a radical species on the this compound molecule, which is often intensely colored and can be detected spectrophotometrically. While the specific mechanisms can vary depending on the co-reagent, the formation of radical anions is a key aspect of this compound's reactivity in certain analytical and chemical contexts. scispace.com

This compound, an azo dye derived from chromotropic acid, is a versatile analytical reagent employed in various advanced methodologies, primarily in spectrophotometry and electrochemistry. Its utility stems from its ability to form colored complexes with metal ions and interact with other substances like proteins and drugs, enabling their detection and determination.

Advanced Analytical Methodologies Employing Chromotrope 2b

Electrochemical Sensing and Voltammetric Studies

Simultaneous Electrochemical Determination Methodologies

Chromotrope 2B has been employed in the development of electrochemical sensors for the simultaneous determination of multiple analytes. One notable application involves the development of a simple and sensitive electrochemical method for the simultaneous detection of ranitidine (B14927) and metronidazole (B1676534). This method utilizes a glassy carbon electrode modified with poly(this compound) (PCHAGCE). The PCHAGCE exhibited enhanced electrocatalytic activity towards the reduction of both ranitidine and metronidazole in a phosphate (B84403) buffer solution at pH 6.0. jfda-online.com

The modification of the electrode with poly(this compound) significantly increased the peak-to-peak separation between the two reduction waves observed in cyclic voltammetry, from approximately 0.1 V at an activated glassy carbon electrode to about 0.55 V at the PCHAGCE. jfda-online.com Using differential pulse voltammetry, linear relationships between the reduction peak currents and the concentrations of ranitidine and metronidazole were observed over the range of 1.0 × 10⁻⁵ to 4.0 × 10⁻⁴ mol/L. jfda-online.com The detection limits (S/N = 3) were determined to be 5.4 × 10⁻⁷ mol/L for ranitidine and 3.3 × 10⁻⁷ mol/L for metronidazole. jfda-online.com This modified electrode has been successfully applied for the determination of these compounds in pharmaceutical preparations and human serum, showing stable and reliable recovery data. jfda-online.com

Further research has explored the interaction of this compound with proteins using electrochemical methods. ijapbc.com Differential pulse voltammetry has also been used to study the interaction of salmon sperm DNA with this compound, revealing irreversible oxidation peaks for this compound. researchgate.net

Preconcentration and Separation Techniques

This compound is valuable in preconcentration and separation techniques, often leveraging its complexation properties with metal ions and its suitability for immobilization on solid supports.

Coprecipitation-Based Preconcentration Strategies for Metal Ions

Coprecipitation methods utilizing this compound as a coprecipitating reagent have been developed for the preconcentration of various trace metal ions. Studies have demonstrated the use of Al(III) and Fe(III) as carrier elements in coprecipitation methods employing this compound for the preconcentration of Cr(III), Pb(II), Zn(II), Cd(II), and Mn(II) ions. ijapbc.comscielo.brresearchgate.net These methods have been applied prior to their determination by techniques such as flame atomic absorption spectrometry (FAAS). scielo.br

Research has investigated the optimal conditions for these coprecipitation methods, including parameters such as solution pH and the amounts of carrier elements and this compound reagent. scielo.br Similar results were obtained when using either Al(III) or Fe(III) as the carrier. scielo.br An optimal pH of 9.0 was found for the coprecipitation process. scielo.br The morphology of the coprecipitants has been evaluated using scanning electron microscopy (SEM). scielo.br

Sorption Chromatographic Methods

This compound has been applied as an analytical reagent in sorption chromatographic methods, particularly for the direct determination of certain ions. It has been used for the direct determination of nitrite (B80452) ions by sorption chromaticity measurements, diffuse reflectance spectrometry, and solid-phase spectrophotometry. ijapbc.comresearchgate.net Supports such as silochrom C-120 silica (B1680970) gel and the AV-17 anion exchanger have been utilized in these applications. researchgate.net

Optimal conditions for the formation and sorption of this compound in these methods have been investigated. researchgate.net The dependence of chromaticity characteristics, including chromaticity coordinates, lightness, color saturation, yellowness, and whiteness, on the concentration of nitrite ions has been examined. researchgate.net

Chromatographic techniques, in general, separate components based on their differential partitioning between a stationary phase and a mobile phase. fiveable.me Adsorption chromatography, specifically, relies on the difference in the adsorption power of mixture components on a solid stationary phase. fiveable.metanta.edu.eg this compound's properties, including its ability to interact with various substances, make it suitable for incorporation into such separation systems.

Interactions of Chromotrope 2b with Biological Macromolecules

Chromotrope 2B-Protein Binding Investigations

The interaction between this compound and proteins has been a subject of investigation, particularly concerning its use in analytical methods.

Spectroscopic Probes for Protein Detection in Biochemical Assays

Chromotrope 2R, a related chromotrope dye, has been explored as a chromogenic analytical probe for protein quantification using spectrophotometry. This method relies on the reaction between the dye and proteins to form complexes. gspchem.commdpi.org The interaction between Chromotrope 2R and proteins, such as bovine serum albumin (BSA), results in a red shift of the maximum absorption wavelength. mdpi.org For instance, Chromotrope 2R itself exhibits maximum absorption at 501.6 nm, while its complex with BSA shows a peak at 567 nm, representing a 65 nm red shift. mdpi.org This spectral change allows for the quantitative determination of proteins. The molar absorptivity of the BSA-Chromotrope 2R complex has been reported as 2.99 × 10⁵ L·mol⁻¹·cm⁻¹. mdpi.org The linear range for protein determination using this method is typically 0-100 µg/mL. mdpi.org The interaction occurs relatively rapidly at room temperature, with stability of the complex for at least 2 hours. mdpi.org

Voltammetric Studies of Protein Interactions

Voltammetric methods have been employed to study the interaction between chromotrope dyes and proteins. Studies on the interaction of this compound (Ch2B) with proteins, such as human serum albumin (HSA), using electrochemical methods like linear sweep voltammetry have been reported. researchgate.netresearchgate.net In acidic buffer solutions, Ch2B exhibits irreversible electrochemical responses. researchgate.netresearchgate.net Upon the addition of HSA to a Ch2B solution, an interaction occurs, leading to the formation of a supramolecular complex. researchgate.net This complex is electrochemically inactive on the mercury electrode, resulting in a decrease in the free concentration of Ch2B and a corresponding decrease in its reductive peak current. researchgate.netnih.gov The decrease in peak current is proportional to the protein concentration, forming the basis for an analytical method for protein determination. researchgate.netresearchgate.netnih.gov Voltammetric studies allow for the calculation of binding parameters, including the binding constant and binding ratio, providing insights into the interaction mechanism. researchgate.netnih.gov For the interaction between Ch2B and HSA, a binding ratio of 1:2 and a binding constant of 7.85 × 10⁹ have been calculated using voltammetric data. researchgate.net The electrochemical parameters of the Ch2B-HSA system show no significant changes in formal potential or electrode reaction rate constant, supporting the formation of an electro-inactive biocomplex. researchgate.net

This compound-Nucleic Acid Interactions

This compound and related chromotrope dyes also interact with nucleic acids, such as DNA.

Investigations of DNA Binding Modes (e.g., Intercalative Binding)

The interaction between chromotrope dyes and DNA has been investigated to understand their binding modes. Studies involving this compound (CT2B) and DNA, such as salmon sperm DNA, using differential pulse voltammetry have indicated irreversible oxidation peaks for CT2B. researchgate.net The binding mode of CT2B with DNA has been suggested to be intercalative binding. researchgate.net Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. photobiology.com This mode of binding is typically stabilized by stacking interactions. photobiology.com Viscosity measurements can also suggest intercalative binding modes between compounds and DNA, as intercalation can lead to an increase in the viscosity of the DNA solution due to the lengthening of the double helix. photobiology.comtanta.edu.eg For the CT2B-DNA association complex, a binding ratio of 1:2 has been calculated. researchgate.net

Spectroscopic and Electrochemical Signatures of DNA Complexes

The interaction of chromotrope dyes with DNA can be characterized by spectroscopic and electrochemical methods, which reveal specific signatures of the resulting complexes. UV-Visible spectroscopy is a common technique used to study DNA binding. Changes in the absorption spectra of the dye upon binding to DNA, such as hypochromism (decrease in absorbance) and red shifts (bathochromic shifts) of the maximum absorption wavelength, can indicate interaction and provide information about the binding mode. researchgate.netiapchem.org Electrochemical techniques, such as cyclic voltammetry and differential pulse voltammetry, are also valuable tools. researchgate.netiapchem.org Upon interaction with DNA, changes in the voltammetric behavior of the dye can be observed, including shifts in peak potentials and changes in peak currents. researchgate.netiapchem.org For instance, a decrease in oxidative peak current and a negative shift in oxidative peak potential have been observed for Chromotrope 2R in the presence of DNA, compared to its absence. researchgate.net These electrochemical changes can provide evidence for binding and insights into the nature of the interaction, such as electrostatic binding or intercalation. researchgate.netiapchem.org Binding constants and binding ratios for the dye-DNA complexes can be calculated from both spectroscopic and electrochemical data. researchgate.netiapchem.org

Histological and Cytological Staining Applications

This compound is widely used as a staining agent in histology and cytology laboratories. dawnscientific.comchemimpex.comabchemicalindustries.com Its application in microscopy allows for the visualization and differentiation of cellular structures in tissue and cell samples. dawnscientific.comchemimpex.com this compound's ability to bind effectively to proteins and nucleic acids contributes to its utility in these staining procedures. chemimpex.com It is employed in histological stains to enhance contrast and provide clear visualization of various components. dawnscientific.com Special staining techniques in histology and cytology are crucial for diagnostic and research purposes, enabling the identification of specific cellular and tissue elements that may not be visible with routine stains. rochester.edu this compound is suitable for microscopy applications and is considered a high-quality reagent for this purpose due to its staining properties and stability. sigmaaldrich.comdawnscientific.com It is used in biological stains for laboratories including histology, cytology, microbiology, and hematology. dawnscientific.com

Visualization of Cellular Structures in Microscopy

This compound serves as a valuable stain for visualizing cellular structures under a microscope, enhancing contrast in tissue samples. chemimpex.com Its application in histology and cytology allows for clear differentiation of cells and their components. chemimpex.com The dye's ability to bind to proteins and nucleic acids is fundamental to its utility in highlighting these biological macromolecules within samples. chemimpex.com This interaction facilitates detailed microscopic examination and analysis.

Differential Staining Protocols for Biological Samples

This compound is employed in differential staining protocols to selectively color specific components within biological samples, aiding in their identification and differentiation. It is a component in certain modified trichrome staining methods. nih.gov For instance, Chromotrope 2R, a related compound, is used in modified Gomori Trichrome stain and for cytoplasmic staining in histopathology. sigmaaldrich.combiognost.comleicabiosystems.com

In the context of detecting microsporidian spores, Chromotrope 2R-based staining techniques, such as Weber's modified trichrome (WMT) and Gram-chromotrope staining, have been developed and modified. nih.govresearchgate.netresearchgate.net A "quick-hot Gram-chromotrope" technique, which includes crystal violet, iodine, and a modified chromotrope solution (containing Chromotrope 2R, fast green, and phosphotungstic acid), has been shown to differentially stain microsporidian spores dark violet against a pale green background. researchgate.net This method is noted for its speed and simplicity in detecting spores in various clinical samples, including stool and tissue sections. researchgate.net

Another modified chromotrope staining procedure for microsporidia involves fixing smears in methanol, staining with a chromotrope stain solution (containing Chromotrope 2R, fast green, phosphotungstic acid, and glacial acetic acid), destaining with acid alcohol, and then dehydrating and clearing the sample for microscopic examination. cdc.gov This method was developed to differentiate microsporidia spores from background fecal elements. cdc.gov Studies comparing different staining methods for detecting intestinal Microspora spp. have shown that Chromotrope staining can recognize microsporidial spores, typically appearing as transparent spores with a pinkish wall and a faint green background of fecal bacteria. nih.gov Some spores may exhibit a belt-like strip. nih.gov The sensitivity of Chromotrope staining in detecting microsporidial spores has been evaluated in comparison to other methods like Calcofluor white and nested PCR. nih.gov

The Gram-chromotrope Kinyoun (GCK) staining technique, a modification of the Gram-chromotrope method, has been developed for identifying microsporidian spores with high specificity and sensitivity. researchgate.netresearchgate.net Stained smears using GCK show microsporidian spores as pinkish-blue ovoid structures with blue walls and sometimes a deeply blue belt-like structure, against a pale pink background. researchgate.net

While specific detailed research findings solely focused on this compound's interactions with biological macromolecules at a molecular level for visualization and differential staining were not extensively detailed in the search results beyond its general binding to proteins and nucleic acids, its practical application in various staining protocols highlights these interactions. The differential staining observed in techniques utilizing this compound or its related compound Chromotrope 2R, such as the distinct coloring of microsporidian spores and cellular components, provides indirect evidence of its selective binding properties.

Here is a summary of some staining methods involving Chromotrope 2R (a related compound often discussed alongside this compound in staining contexts):

Staining MethodKey ComponentsObserved Staining Results (Microsporidia)Reference
Quick-Hot Gram-ChromotropeCrystal violet, Iodine, Chromotrope 2R, Fast green, Phosphotungstic acid, Glacial acetic acidSpores: Dark violet; Background: Pale green researchgate.net
Modified Chromotrope Staining (CDC)Chromotrope 2R, Fast green, Phosphotungstic acid, Glacial acetic acidSpores: Differentiated from fecal elements cdc.gov
Chromotrope Staining (Modified Trichrome)Chromotrope 2R, Fast green (counterstain)Spores: Transparent with pinkish wall, faint green background nih.gov
Gram-Chromotrope Kinyoun (GCK)Gram stain components, Chromotrope 2R-based solutionSpores: Pinkish-blue ovoid with blue walls/belt; Background: Pale pink researchgate.netresearchgate.net

Environmental Remediation and Degradation Studies of Chromotrope 2b

Adsorption and Removal from Aqueous Systems

Adsorption has been investigated as a viable method for the removal of Chromotrope 2B from water. The efficiency of this process is dependent on the adsorbent material, system conditions, and the underlying molecular interactions.

The kinetics and equilibrium of this compound adsorption have been studied to understand the rate and capacity of its removal from aqueous solutions. In a study utilizing bentonite (B74815) modified with cetyltrimethylammonium bromide, the adsorption kinetics of this compound were found to conform to a pseudo-first-order rate equation. eurjchem.com This suggests that the rate of adsorption is proportional to the number of available active sites on the adsorbent.

The equilibrium data from the same study were analyzed using both the Freundlich and Langmuir isotherm models. eurjchem.com The applicability of these models provides insight into the nature of the adsorption process. The Freundlich model suggests a heterogeneous surface with a non-uniform distribution of adsorption energies, while the Langmuir model implies monolayer adsorption onto a homogeneous surface.

Table 1: Adsorption Kinetic and Isotherm Models for this compound

Parameter Model Description Relevance to this compound
Kinetics Pseudo-first-orderThe rate of adsorption is proportional to the number of unoccupied sites.Describes the rate of this compound uptake by modified bentonite. eurjchem.com
Isotherm FreundlichDescribes multilayer adsorption on a heterogeneous surface.Used to model the equilibrium of this compound adsorption. eurjchem.com
Isotherm LangmuirDescribes monolayer adsorption on a homogeneous surface.Used to model the equilibrium of this compound adsorption. eurjchem.com

The mechanism of this compound removal has been investigated using modified adsorbent materials to enhance efficiency. One such study utilized bentonite clay modified with cetyltrimethylammonium bromide (CTAB), a cationic surfactant, to create an organo-bentonite. eurjchem.com This modification alters the surface properties of the bentonite, making it more effective for the adsorption of anionic dyes like this compound.

The primary mechanism for the removal of this compound by this organo-bentonite is suggested to be physisorption. eurjchem.com This physical adsorption process involves weak van der Waals forces and electrostatic interactions between the anionic sulfonate groups of the this compound molecule and the positively charged surface of the modified bentonite. The modification with CTAB imparts a positive charge to the clay surface, facilitating the attraction and binding of the negatively charged dye molecules.

Research has demonstrated the feasibility of simultaneously removing both this compound and cationic radionuclides from mixed radioactive process wastewater. eurjchem.com A study focused on the use of partially modified bentonite (78% of the cation exchange capacity) for this purpose. eurjchem.com This adsorbent proved capable of effectively adsorbing both the anionic dye and cationic radionuclides such as 137Cs(I), 60Co(II), and 152+154Eu(III). eurjchem.com

The removal mechanism for the radionuclides was identified as ion-exchange, while this compound was removed via physisorption. eurjchem.com This dual-mechanism capability of the modified bentonite allowed for high simultaneous removal efficiencies, with approximately 100% removal of this compound and over 99% removal for each of the tested radionuclides from the simulated wastewater. eurjchem.com

Catalytic Oxidation and Degradation Processes

Catalytic oxidation offers a destructive method for the remediation of this compound, breaking it down into simpler, less harmful compounds. Both heterogeneous catalysis and photocatalysis have been explored for this purpose.

The heterogeneous catalytic oxidation of this compound has been studied using hydrogen peroxide (H₂O₂) as the oxidant and various metal complexes supported on aluminum oxide hydroxide (B78521) (AlOOH) as catalysts. researchgate.net In one study, ammonia (B1221849) complexes of Cu(II), Co(II), Ni(II), and Cr(III) supported on AlOOH were investigated. The catalytic activity was found to decrease in the order: Cu(II) > Co(II) > Cr(III) > Ni(II). researchgate.net

The most efficient catalyst identified was AlOOH/[Cu(II)(amm)₄]. researchgate.net Further investigations were conducted with Cu(II) complexed with other ligands such as ethylenediamine (B42938), ethanolamine (B43304), 1,3-propanediamine, and 1,4-butanediamine. The catalytic activity of these supported complexes followed the order: 1,4-butanediamine > 1,3-propanediamine > ethanolamine > ethylenediamine > ammonia. researchgate.net This indicates that the nature of the ligand complexed with the metal ion significantly influences the catalytic efficiency in the oxidative degradation of this compound.

Table 2: Catalytic Activity of Supported Metal Complexes in the Oxidation of this compound

Metal Ion Ligand Support Relative Catalytic Activity
Cu(II)AmmoniaAlOOHHighest
Co(II)AmmoniaAlOOHHigh
Cr(III)AmmoniaAlOOHModerate
Ni(II)AmmoniaAlOOHLow
Cu(II)1,4-butanediamineAlOOHHighest among tested amines
Cu(II)1,3-propanediamineAlOOHHigh
Cu(II)ethanolamineAlOOHModerate
Cu(II)ethylenediamineAlOOHLow
Cu(II)ammoniaAlOOHLowest among tested amines

Data sourced from a study on the heterogeneous catalytic oxidation of this compound. researchgate.net

The photocatalytic degradation of this compound in aqueous suspensions of titanium dioxide (TiO₂) has been investigated as a promising advanced oxidation process. kfupm.edu.saresearchgate.net The degradation is monitored by the change in the substrate concentration over time and the mineralization of the dye is assessed by measuring the total organic carbon (TOC). kfupm.edu.saresearchgate.net

The degradation process is influenced by several parameters, including the type of TiO₂, the pH of the reaction, the concentration of the catalyst, and the initial concentration of the substrate. kfupm.edu.saresearchgate.net The photocatalyst Degussa P25 has been found to be particularly efficient for the degradation of this compound. kfupm.edu.saresearchgate.net The degradation rate is also affected by the presence of electron acceptors such as hydrogen peroxide (H₂O₂), potassium bromate (B103136) (KBrO₃), and ammonium (B1175870) persulfate ((NH₄)₂S₂O₈), which can enhance the process by trapping photogenerated electrons and promoting the formation of reactive oxygen species. kfupm.edu.saresearchgate.net The fundamental mechanism involves the generation of highly reactive hydroxyl radicals upon UV irradiation of the TiO₂ particles, which then attack and break down the complex structure of the this compound molecule. researchgate.net

Optimization of Degradation Parameters for Environmental Applications

The effective removal of this compound from aqueous environments through degradation processes is contingent on a range of physicochemical parameters. Research into photocatalytic and electrochemical oxidation methods has identified several key factors that significantly influence the efficiency and rate of degradation. Optimizing these parameters is crucial for the development of practical and efficient environmental remediation strategies.

Photocatalytic Degradation:

Studies focusing on the photocatalytic degradation of this compound using semiconductor catalysts like titanium dioxide (TiO₂) have highlighted the importance of several operational variables. The degradation rates are strongly influenced by the type of catalyst, pH of the solution, catalyst and substrate concentrations, and the presence of electron acceptors. kfupm.edu.sa

One significant study investigated the effects of these parameters on this compound degradation. It was found that Degussa P25, a specific type of TiO₂, was a more efficient photocatalyst compared to others. kfupm.edu.sa The pH of the solution plays a critical role; for instance, maximum adsorption of similar dyes onto catalysts has been observed at a lower pH, around 3. researchgate.net Conversely, alkaline conditions can favor the generation of hydroxyl radicals, which are primary oxidizing agents in the photocatalytic process, thus enhancing degradation. researchgate.net

Catalyst loading is another crucial factor. An increase in catalyst concentration generally leads to a higher degradation rate up to an optimal point, beyond which the efficiency may decrease due to light scattering and agglomeration of catalyst particles. researchgate.netmdpi.com The initial concentration of the dye also affects the degradation rate, with higher concentrations often leading to a decrease in efficiency as the catalyst's active sites become saturated. mdpi.com

The addition of electron acceptors, such as hydrogen peroxide (H₂O₂), potassium bromate (KBrO₃), and ammonium persulfate ((NH₄)₂S₂O₈), can enhance the degradation rate by preventing the recombination of electron-hole pairs generated on the catalyst surface. kfupm.edu.sa

Electrochemical Degradation:

Electrochemical oxidation, particularly using robust anodes like boron-doped diamond (BDD), presents another effective method for degrading recalcitrant dyes. Research on the closely related compound Chromotrope 2R has provided valuable insights into the optimization of electrochemical degradation parameters. A definitive screening design (DSD) was employed to identify the most significant variables affecting its removal. nih.gov

Key parameters investigated include the initial dye concentration, applied current density, concentration and type of supporting electrolytes (e.g., Na₂SO₄, NaCl, Na₃PO₄), flow rate, and temperature. nih.gov The results indicated that the initial concentration of the dye, the applied current density, and the concentration of certain electrolytes like NaCl and Na₂SO₄ were the most influential factors. nih.gov Higher current density generally leads to faster degradation, but also higher energy consumption. The presence of chloride ions (from NaCl) can significantly enhance degradation through the electrochemical generation of active chlorine species.

The following table summarizes the key parameters and their observed effects on the degradation of this compound and related compounds.

ParameterDegradation MethodOptimal Condition/ObservationReference
Catalyst TypePhotocatalysisDegussa P25 TiO₂ found to be highly efficient. kfupm.edu.sa
pHPhotocatalysisAlkaline conditions can enhance hydroxyl radical generation, increasing degradation. Lower pH (e.g., 3) may favor adsorption onto the catalyst surface. researchgate.net
Catalyst ConcentrationPhotocatalysisDegradation rate increases with catalyst loading up to an optimal point (e.g., 0.75 g/L for some dyes) to avoid light scattering. mdpi.com
Substrate ConcentrationPhotocatalysis & ElectrochemicalHigher concentrations can decrease degradation efficiency due to catalyst site saturation or reduced light penetration. kfupm.edu.sanih.gov
Electron Acceptors (H₂O₂, KBrO₃, etc.)PhotocatalysisAddition enhances degradation rates by inhibiting electron-hole recombination. kfupm.edu.sa
Current DensityElectrochemical OxidationA significant factor; higher density increases degradation rate but also energy cost. nih.gov
Supporting ElectrolyteElectrochemical OxidationType and concentration are crucial. NaCl, for instance, can form powerful oxidizing species. nih.gov
TemperatureElectrochemical OxidationInvestigated as a parameter, with optimal ranges identified for specific systems. nih.gov

This compound in Environmental Monitoring Applications

Role in Water Quality Assessment and Pollutant Quantification

This compound itself is not typically used as a standard indicator of general water quality in the way that microbial indicators like E. coli are. iitk.ac.innih.govresearchgate.net However, its detection and quantification in water bodies serve a critical role in assessing water quality by acting as a direct chemical indicator of industrial pollution, particularly from the textile, dyeing, and printing industries. The presence of synthetic dyes like this compound in surface or groundwater is a clear marker of anthropogenic contamination, indicating the discharge of untreated or inadequately treated industrial effluents.

The quantification of this compound and other synthetic dyes in environmental samples is therefore a key component of chemical water quality assessment. nih.gov Monitoring its concentration helps in identifying pollution sources, evaluating the effectiveness of wastewater treatment processes, and ensuring compliance with environmental regulations. High concentrations of such dyes can have detrimental effects on aquatic ecosystems by increasing water turbidity, which reduces light penetration and inhibits photosynthesis.

The process of quantifying these pollutants is essential for a comprehensive water quality management program. Regulatory bodies often set permissible limits for specific pollutants in industrial discharges, and accurate measurement is necessary for enforcement. cleanwaterprofessionals.org Therefore, while not a traditional water quality indicator, the concentration of this compound is a direct measure of a specific type of chemical pollution, making its analysis a vital tool in environmental monitoring and protection.

Development of Advanced Methodologies for Environmental Detection

The need for sensitive and reliable quantification of dyes like this compound in complex environmental matrices has driven the development of advanced analytical methodologies. Traditional methods may lack the required sensitivity and selectivity, especially for detecting the very low concentrations often found in the environment.

Chromatographic Techniques:

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) are powerful techniques for the detection and quantification of organic pollutants in water. nih.gov A multi-compound method using UPLC-tandem mass spectrometry (UPLC-MS/MS) has been developed for the simultaneous determination of 20 pharmacologically active dyes in environmental water samples. nih.gov This approach offers high sensitivity, with limits of quantification (LOQ) in the range of 0.01–0.1 μg/L, and excellent selectivity. nih.gov Such methods typically involve a sample preparation step, such as solid-phase extraction (SPE), to pre-concentrate the analytes and remove interfering substances from the water sample. nih.govnih.gov The application of these advanced chromatographic techniques is suitable for the trace-level detection of this compound in wastewater and surface water.

Electrochemical Sensors and Nanosensors:

More recently, significant research has focused on the development of electrochemical sensors and nanosensors for rapid, cost-effective, and on-site detection of environmental pollutants. These sensors offer several advantages over traditional laboratory-based methods, including simplicity, high sensitivity, and portability. nih.gov

Electrochemical sensors for detecting organic molecules often involve modifying an electrode surface with materials that can selectively interact with the target analyte. For instance, sensors have been developed using biochar modified with TiO₂ nanoparticles to detect lead ions, demonstrating the principle of using nanocomposites to enhance sensitivity and selectivity. mdpi.com This approach could be adapted for the detection of dye molecules like this compound.

Nanosensors, which utilize materials like carbon nanotubes, graphene, or metallic nanoparticles, offer even greater potential for enhanced detection capabilities. mdpi.com The large surface-area-to-volume ratio and unique electronic properties of nanomaterials can lead to significant signal amplification. mdpi.com For example, aptamer-functionalized graphene oxide nanosensors have been used for the rapid detection of pathogens. mdpi.com The development of similar nanosensors, potentially using molecularly imprinted polymers or specific aptamers as recognition elements, could provide highly selective and ultra-sensitive methods for the real-time monitoring of this compound in environmental systems.

The following table summarizes advanced methodologies applicable to the detection of this compound.

MethodologyPrincipleKey AdvantagesApplicability to this compoundReference
UPLC-MS/MSSeparation by chromatography followed by highly sensitive and selective mass-based detection.Very low detection limits (ng/L to µg/L), high specificity, suitable for multi-compound analysis.Directly applicable for accurate quantification in complex water samples. nih.gov
Electrochemical SensorsMeasures changes in electrical properties (e.g., current, potential) upon interaction of the analyte with a modified electrode surface.Rapid response, portability for on-site analysis, cost-effective instrumentation.Feasible by developing electrodes modified with materials selective for azo dyes. nih.govmdpi.com
Nanosensors (e.g., CNT- or Graphene-based)Utilizes the unique optical or electrical properties of nanomaterials for signal transduction upon analyte binding.Extremely high sensitivity, potential for miniaturization and integration into monitoring networks.A promising future direction for developing highly sensitive and selective detection platforms. mdpi.commdpi.com

Synthetic Endeavors and Derivative Chemistry of Chromotrope 2b

Synthetic Routes to Chromotrope 2B and Related Chromotropic Acid Azo Dyes

The synthesis of azo dyes, including this compound, typically involves a two-step process: diazotization and azo coupling. nih.govtifr.res.inunb.ca

The first step, diazotization, involves the reaction of a primary aromatic amine with nitrous acid in an acidic medium at low temperatures (typically around 0-5°C). tifr.res.inunb.cachemistrystudent.com This reaction produces a highly unstable diazonium salt. For the synthesis of this compound, the aromatic amine component is 4-nitroaniline (B120555).

The second step, azo coupling, involves the electrophilic aromatic substitution reaction between the diazonium salt and a coupling component. nih.govtifr.res.inwikipedia.org Chromotropic acid (4,5-dihydroxynaphthalene-2,7-disulfonic acid) serves as the coupling component in the synthesis of this compound and related dyes. globalresearchonline.netresearchgate.net The coupling reaction is typically carried out in a slightly alkaline or neutral medium to facilitate the reaction with the activated aromatic ring of chromotropic acid. chemistrystudent.com

The general reaction scheme for the synthesis of azo dyes from chromotropic acid can involve the coupling of one or two moles of a diazotized aromatic amine to chromotropic acid, leading to mono- or bis-azo dyes, respectively. This compound is a mono-azo dye formed from the coupling of diazotized 4-nitroaniline with chromotropic acid.

Related chromotropic acid azo dyes can be synthesized by employing different diazotized aromatic amines as the coupling partner with chromotropic acid. Examples include dyes derived from sulfanilic acid (like SPADNS) americanelements.com or various sulfa drugs. globalresearchonline.netresearchgate.netwisdomlib.org

Modification and Derivatization Strategies for Enhanced Functionality

Modification and derivatization strategies for this compound and related chromotropic acid azo dyes aim to enhance their properties, such as solubility, stability, spectroscopic characteristics, and interactions with other substances. These modifications can involve altering the substituents on the aromatic rings or the azo linkage itself.

One approach involves the formation of ion-associates with other charged species. For instance, ion-associates of sildenafil (B151) citrate (B86180) with mono- and bis-chromotropic acid azo dyes, including this compound, have been synthesized. scispace.com This strategy can influence the solubility and extractability of the compounds.

Another strategy involves incorporating the azo dye into or onto various materials to create composite structures with enhanced functionalities. This compound has been used to modify activated glassy carbon electrodes, resulting in a modified electrode that can be used for electrochemical determination of certain pharmaceuticals. molnova.com Similarly, this compound has been used as a model dye to study the adsorption capabilities of modified materials like bentonite (B74815) modified with cetyltrimethylammonium bromide, demonstrating the potential for using modified clays (B1170129) to remove anionic pollutants from wastewater. eurjchem.com The photocatalytic degradation of this compound derivatives has also been studied using materials like titanium dioxide, indicating research into environmental remediation applications. mdpi.comresearchgate.net

Further modifications can involve altering the dye structure for specific analytical applications. For example, Chromotrope 2R, a related chromotropic acid azo dye, has been used as a sensitizer (B1316253) in chemiluminescence reactions for the determination of certain drugs. ijcce.ac.ir Modifications to staining protocols involving chromotropic acid dyes, such as Chromotrope 2R, have also been developed to enhance their effectiveness in biological staining techniques. researchgate.netcdc.gov

Characterization of Novel this compound Derivatives

Characterization of novel this compound derivatives and related chromotropic acid azo dyes is crucial to confirm their structure and understand their properties. A range of analytical techniques are employed for this purpose.

Elemental analysis is commonly used to determine the empirical formula of the synthesized dyes and their derivatives, providing data on the percentage composition of elements like carbon, hydrogen, and nitrogen. globalresearchonline.netscispace.comeurjchem.comrdd.edu.iq

Spectroscopic techniques are vital for structural elucidation and the study of electronic properties. Infrared (IR) spectroscopy is used to identify key functional groups, such as the azo group (-N=N-) and sulfonate groups (-SO₃⁻). globalresearchonline.neteurjchem.comrdd.edu.iqresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR, provides detailed information about the hydrogen atoms in the molecule, helping to confirm the structure and purity of the synthesized compounds. globalresearchonline.netresearchgate.net UV-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the dye molecule, which are responsible for its color. wisdomlib.orgscispace.comrdd.edu.iq This technique can also be used to determine properties like molar absorptivity and to study the interaction of the dyes with metal ions or other substances. globalresearchonline.netresearchgate.net

Other characterization techniques may include X-ray diffraction (XRD) to study the crystalline structure of solid derivatives eurjchem.comresearchgate.net, scanning electron microscopy (SEM) and transmission electron microscopy (TEM) to examine the morphology of modified materials incorporating the dyes researchgate.net, and mass spectrometry to determine the molecular weight and fragmentation patterns. Techniques like spectrophotometry can also be used to determine properties such as dissociation constants (pKa values) of the dyes, which are important for understanding their behavior in solutions of different pH. globalresearchonline.netresearchgate.netrdd.edu.iq

The characterization data obtained from these techniques provide comprehensive insights into the synthesized this compound derivatives, confirming their successful synthesis and revealing their chemical and physical properties.

Integration of Chromotrope 2b in Advanced Materials Science and Sensor Technologies

Polymer-Modified Electrodes for Sensing Applications

The electrochemical properties of Chromotrope 2B make it a suitable candidate for modifying electrode surfaces to enhance their sensitivity and selectivity in sensing applications. Polymer films based on this compound can be fabricated on electrode surfaces, such as glassy carbon electrodes (GCE), to create electrochemical sensors for various analytes. scirp.orgdntb.gov.uamdpi.comresearchgate.net

Electropolymerization Techniques for Poly(this compound) Film Fabrication

Electropolymerization is a common technique used to deposit thin, adherent polymer films onto electrode surfaces. This method offers advantages such as control over film thickness, homogeneity, and strong adherence to the electrode material. scirp.organalis.com.my Poly(this compound) films can be fabricated on glassy carbon electrodes through electrochemical polymerization. scirp.orgresearchgate.netresearchgate.net The process typically involves applying a potential sweep in a solution containing the this compound monomer. analis.com.my The number of sweeping cycles during electropolymerization can influence the film thickness and its electrocatalytic properties. researchgate.net Optimization of parameters like potential window, scan rate, and number of cycles is crucial for obtaining a stable and effective polymer film. analis.com.my

Performance Characterization of Poly(this compound) Modified Electrodes

Poly(this compound) modified electrodes are characterized using various electrochemical techniques to evaluate their performance for sensing applications. Cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) are commonly employed to investigate the electrochemical behavior and surface properties of the modified electrodes. dntb.gov.uaresearchgate.netimp.kiev.ua

Studies have shown that poly(this compound) modified GCEs exhibit electrocatalytic activity towards the oxidation or reduction of various analytes. For instance, a poly(this compound) modified activated glassy carbon electrode was developed for the simultaneous determination of ranitidine (B14927) and metronidazole (B1676534) in pharmaceutical formulations. dntb.gov.ua Another study demonstrated the use of a poly(this compound)-modified anodized glassy carbon electrode for the sensitive and selective determination of dopamine (B1211576) in the presence of uric acid and ascorbic acid. mdpi.comresearchgate.netresearchgate.net The modified electrode successfully resolved the oxidation peaks of these compounds, which were merged at a bare GCE, indicating improved selectivity. researchgate.net

The performance of these modified electrodes is typically evaluated based on parameters such as linear detection range, detection limit, sensitivity, stability, and reproducibility. For example, a poly(this compound)-modified GCE showed a linear range of 2.0 × 10⁻⁶ to 8.0 × 10⁻⁵ M for dopamine detection. researchgate.net

Data from research findings on the performance of poly(this compound) modified electrodes in sensing applications:

Analyte(s) DetectedElectrode TypeDetection MethodLinear RangeDetection LimitReference
Ranitidine and MetronidazolePoly(this compound) modified activated GCEDifferential Pulse Voltammetry (DPV)Not specified in snippetNot specified dntb.gov.ua
Dopamine, Uric Acid, Ascorbic AcidPoly(this compound) modified anodized GCECyclic Voltammetry (CV), DPV2.0 × 10⁻⁶ to 8.0 × 10⁻⁵ M (DA)Not specified (DA), 1.5 ± 0.03 mM (UA) researchgate.net
DopaminePoly(this compound)-Modified Glassy Carbon ElectrodeNot specifiedNot specified in snippetHighly sensitive mdpi.com

Note: Data extracted directly from snippets; specific units and full data ranges may not be available in all cases.

Development of Fluorescence-Based Sensors Utilizing this compound Principles

While direct fluorescence sensing applications specifically utilizing this compound principles were not extensively detailed in the search results, the broader field of fluorescence-based sensing often involves chromophores and their interactions with analytes, leading to changes in fluorescence intensity or wavelength. iitpkd.ac.in this compound, being a chromophore, possesses optical properties that could potentially be exploited in fluorescence-based sensor designs. For instance, changes in its electronic structure or aggregation state upon interaction with a target analyte could lead to a measurable fluorescence response, such as quenching or enhancement. iitpkd.ac.in Research on other chromophores, like Chromotrope 2R, has demonstrated their use in fluorescence sensing through mechanisms like fluorescence quenching via electrostatic interaction and inner-filter effect. ekb.eg This suggests a potential avenue for exploring this compound in similar fluorescence sensing platforms, although specific examples involving this compound were not prominently found.

Supramolecular Assemblies Involving this compound Frameworks

Supramolecular chemistry focuses on complexes formed by non-covalent interactions between molecules. wikipedia.orgmdpi.com this compound, with its various functional groups, can participate in such interactions, potentially forming supramolecular assemblies. While direct examples of extensive supramolecular frameworks built solely with this compound were not a primary focus of the search results, the principles of supramolecular assembly and host-guest chemistry are relevant to how this compound might interact within complex systems. wikipedia.orgmdpi.comuclouvain.be

Non-Covalent Interactions in Host-Guest Chemistry with this compound

Host-guest chemistry involves the recognition and interaction between a host molecule (typically with a cavity) and a guest molecule, held together by non-covalent forces. wikipedia.orgmdpi.com These forces include hydrogen bonding, π-π stacking interactions, electrostatic interactions, and van der Waals forces. wikipedia.orgmdpi.comthno.org this compound, with its aromatic rings, azo group, hydroxyl groups, and sulfonic acid groups, can engage in several of these non-covalent interactions. uni.lu While the search results did not provide specific examples of this compound acting as a host or guest in a defined host-guest complex, its structural features suggest its potential to participate in such interactions within supramolecular systems. Studies on other supramolecular systems have shown how non-covalent interactions dictate the binding and recognition processes. wikipedia.orgmdpi.comthno.org

Self-Assembly Processes for Functional Materials Design

Self-assembly is a process where molecules or components spontaneously organize into ordered structures without external direction. wordpress.comtytlabs.co.jp This phenomenon is driven by non-covalent interactions and is a powerful strategy for designing functional materials. wordpress.comtytlabs.co.jpresearchgate.netagsoftmaterialslab.innih.gov While the search results did not explicitly detail the self-assembly of this compound into macroscopic functional materials, the principles of self-assembly are highly relevant. Chromophores and dye molecules, including azo dyes like this compound, have been utilized in self-assembled structures for various applications, such as in thin films and nanomaterials. wordpress.comresearchgate.netresearchgate.net For example, layer-by-layer electrostatic self-assembly has been used to construct multilayered polymer films using azo dyes and polycations, demonstrating the potential for incorporating such molecules into ordered functional materials. wordpress.comresearchgate.net The ability of molecules to self-assemble into ordered nanostructures is crucial for harnessing their properties in fields like optoelectronics and smart materials. tytlabs.co.jpagsoftmaterialslab.in

Role in Advanced Biosensor Development

This compound, an azo compound, has demonstrated utility in the development of advanced biosensors, particularly those employing electrochemical methods. Its ability to form a polymer layer on electrode surfaces makes it suitable for modifying electrodes to enhance their electrocatalytic activity for the detection of specific analytes.

Research has shown that poly(this compound)-modified glassy carbon electrodes (GCE) exhibit electrocatalytic activity towards the oxidation of dopamine (DA). This modification has been explored for the sensitive and selective determination of dopamine, even in the presence of interfering substances like uric acid (UA) and ascorbic acid (AA). The electrocatalytic activity was found to be significantly influenced by the charge status and molecular structure of the target molecules researchgate.netresearchgate.net. A highly sensitive and selective electrochemical method utilizing a poly(this compound)-modified anodized glassy carbon electrode (PCHAGCE) was developed for dopamine determination. This sensor showed excellent electron-mediating behavior towards dopamine oxidation in a phosphate (B84403) buffer solution at pH 7.0 researchgate.netresearchgate.net.

While some studies using poly-chromotrope 2B modified GCE at pH 5.0 showed electrocatalytic activity towards dopamine oxidation, the sensitivity and detection limit were noted as inadequate in earlier work researchgate.net. However, subsequent research with PCHAGCE demonstrated significantly higher sensitivity compared to previously reported dopamine sensors researchgate.net.

This compound has also been investigated for its acid-base properties, suggesting its potential application as a chromophoric or acid-base indicator in sensor development researchgate.net. Studies have evaluated the pK values corresponding to the ionization steps of the free acid form of this compound to understand its behavior as a potential indicator researchgate.net. As an acid-base indicator, this compound has shown behavior similar to phenolphthalein (B1677637) in the pH range of 7.5–9.5 researchgate.net.

While the search results highlight the use of poly(this compound) in electrochemical sensors for dopamine and mention its acid-base indicator properties, detailed data tables specifically focusing on this compound's direct role in advanced biosensor development beyond these applications were not extensively available. The information primarily pertains to its use as an electrode modifier in electrochemical sensing platforms.

Computational and Theoretical Investigations of Chromotrope 2b Systems

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the structural and electronic properties of molecules. While specific detailed quantum chemical calculations for Chromotrope 2B were not extensively detailed in the search results, studies on related azo dyes and organic molecules illustrate the typical applications of these methods.

DFT calculations can be employed to determine the optimized molecular geometry of this compound, providing insights into its stable conformation in different environments. These calculations can also yield crucial electronic properties, such as frontier molecular orbitals (Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), their energy levels, and the HOMO-LUMO energy gap mdpi.comrsc.org. The HOMO-LUMO gap is particularly important as it relates to the molecule's reactivity and electronic transitions, which are fundamental to its properties as a dye and its interactions.

Furthermore, quantum chemical methods can be used to calculate vibrational frequencies, which can be compared with experimental spectroscopic data (e.g., IR and Raman) to validate theoretical models and understand the molecule's vibrational modes researchgate.net. Other properties accessible through these calculations include charge distribution, dipole moment, and parameters related to nonlinear optical properties researchgate.netarxiv.orgrsc.orgnih.gov.

Studies on related compounds, such as Chromotrope 2R, have utilized DFT to explore optimized geometry, vibrational spectra, intramolecular charge transfer, and band gap energy, demonstrating the applicability of these techniques to the Chromotrope family of dyes researchgate.net. The choice of DFT functional and basis set is crucial for the accuracy of these calculations, with various options explored in the literature depending on the specific system and properties of interest mdpi.com.

Molecular Modeling of Complexation and Interaction Phenomena

The ability of this compound to form complexes with metal ions and interact with various substances is key to its analytical and biological applications eurjchem.comijapbc.com. Molecular modeling techniques, including molecular dynamics (MD) simulations and methods like QSAR and CoMFA, are valuable for understanding the mechanisms and energetics of these complexation and interaction phenomena at a molecular level.

Experimental studies have investigated the complexation of this compound with metal ions, such as Lanthanum(III), determining stability constants ijapbc.comajol.info. Molecular modeling can provide a deeper understanding of the binding sites, the nature of the interactions (e.g., electrostatic, hydrogen bonding), and the resulting complex structure.

Molecular dynamics simulations can be used to study the dynamic behavior of this compound in solution and its interactions with other molecules or ions over time psu.eduresearchgate.net. These simulations can reveal details about the formation and stability of complexes, the influence of solvent effects, and conformational changes upon binding. For instance, MD simulations have been applied to study the complexation of cations with natural organic matter, illustrating how these methods can provide insights into interaction mechanisms and the types of complexes formed (inner-sphere vs. outer-sphere) psu.edu.

Other molecular modeling approaches, such as Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA), although not specifically found for this compound in the search results, are widely used to model and predict the interactions of organic molecules based on their structural and chemical properties nih.gov. These methods could potentially be applied to this compound to correlate its molecular descriptors with its binding affinity towards different targets, aiding in the design of new applications or selective sensors.

Molecular modeling has also been used in conjunction with experimental studies to understand charge-transfer complexation and predict the degree of interaction between molecules researchgate.net. This highlights the complementary nature of theoretical and experimental approaches in characterizing complexation phenomena.

Predictive Modeling for Sensor Selectivity and Performance Optimization

This compound has been utilized in the development of sensors, and predictive modeling plays an increasingly important role in optimizing the performance, particularly the selectivity and sensitivity, of such sensing platforms typeset.iomdpi.com. Predictive models, often employing machine learning algorithms, can analyze complex sensor response data and establish relationships between sensor design parameters, environmental factors, and analytical performance.

One direct application of predictive modeling involving this compound is in the development of selective sensors, where models based on equations like the modified extended Nernst-Planck equation can be used to predict sensor behavior and selectivity typeset.io.

More broadly, machine learning techniques are being applied to enhance sensor performance by analyzing sensor array responses for tasks such as gas discrimination and concentration prediction nih.gov. These models can learn to discern subtle patterns in sensor data that are characteristic of specific analytes, thereby improving selectivity and precision nih.govnih.gov.

Predictive modeling can also assist in optimizing sensor design and operation. By training models on datasets generated from experiments or simulations, it is possible to identify the most influential factors affecting sensor performance and predict the outcome of modifying certain parameters nih.gov. This allows for a more targeted and efficient approach to sensor development, reducing the need for extensive trial-and-error experimentation.

The use of ensemble models, combining multiple machine learning algorithms, has shown promise in improving the predictive accuracy and reliability of sensor performance models nih.gov. Feature importance analysis, such as using SHapley Additive exPlanations (SHAP), can further aid in understanding which molecular or environmental factors are most critical for the sensor's predictive capabilities nih.gov.

While the search results provide examples of predictive modeling in sensor development and one instance linking it to this compound, detailed data tables specifically on predictive modeling outcomes for this compound-based sensors were not available. However, the principles and methodologies discussed illustrate the potential for applying these techniques to optimize this compound's use in sensing applications.

Future Research Directions and Emerging Applications

Development of Multi-Functional Hybrid Materials Incorporating Chromotrope 2B

Integrating this compound into hybrid materials is an emerging area of research aimed at creating substances with combined properties. By incorporating this compound into matrices such as polymers, metal-organic frameworks (MOFs), or nanoparticles, researchers can leverage the unique characteristics of each component. These hybrid materials could exhibit enhanced performance in various applications, including advanced separation membranes, functional coatings, or composite sensors. Research into nanostructured membrane materials, for instance, has shown that incorporating nanomaterials into a polymeric matrix can improve membrane properties, leading to better rejection rates of dyes like this compound. mdpi.com The development of hybrid materials incorporating organic chromophores in inorganic environments is a known strategy to achieve multi-functionality, suggesting a strong potential for this compound in such systems. acs.org Studies on graphene-carbon nanotube hybrids and covalent organic framework composites demonstrate the potential of hybrid materials for applications like dye adsorption and pollutant removal, areas where this compound's properties could be beneficial. rsc.orgnih.gov

Integration with Artificial Intelligence and Machine Learning for Predictive Design

Advanced Environmental Remediation Strategies for Complex Pollutants

This compound itself is a dye and a potential pollutant, and research has explored its removal from wastewater using methods like heterogeneous catalytic oxidation and nanofiltration. researchgate.netmdpi.com Building upon this, future research can focus on utilizing this compound or its derivatives in advanced environmental remediation strategies. Given its chromophoric properties, it could potentially be incorporated into materials designed for the detection or photocatalytic degradation of other complex pollutants. The development of innovative materials for environmental remediation, including the removal of dyes and other organic pollutants, is an active research area. battelle.orgresearchgate.netfrontiersin.org The study on the photocatalytic degradation of this compound highlights the potential of catalytic processes for dye removal. researchgate.net Future work could explore designing materials incorporating this compound or its modified forms for targeted adsorption or degradation of specific environmental contaminants.

High-Throughput Screening Methodologies in Biological and Analytical Systems

High-throughput screening (HTS) is a powerful approach for rapidly testing large numbers of compounds or conditions in biological and analytical systems. nih.govbmglabtech.comwikipedia.org Future research could involve developing HTS methodologies that utilize or are based on this compound. This could include HTS assays for detecting specific analytes using this compound as an indicator, or screening libraries of this compound derivatives for biological activity or interactions. HTS is widely used in drug discovery and biological research to identify active compounds and understand biological processes. bmglabtech.comchemrxiv.orgnuvisan.com Given this compound's use as a reagent in analytical chemistry and microscopy, developing HTS methods incorporating this compound could significantly accelerate research and diagnostic processes. gspchem.com

Q & A

Q. What analytical techniques utilize Chromotrope 2B as a reagent, and how are they validated?

this compound (C2B) is widely used in spectrophotometric methods for quantifying pharmaceuticals like Ambroxol Hydrochloride and cephalosporins. The method involves oxidizing the target compound with potassium permanganate, followed by measuring the unreacted oxidant via C2B’s absorbance at 510 nm. Validation requires calibration curves (linearity within 0.82–4.97 µg mL⁻¹ for C2B), determination of limits of detection (LOD) and quantification (LOQ), and cross-validation with HPLC or titration methods . Precision is assessed through relative standard deviation (RSD < 2.04%), and recovery studies (100–103%) confirm accuracy .

Q. How do pH conditions influence experimental outcomes in this compound-based studies?

C2B’s anionic nature makes pH critical in adsorption and degradation studies. For example, in nanofiltration membrane experiments, flux reduction is maximized at pH 3 due to weakened electrostatic repulsion between the negatively charged membrane and C2B, enhancing dye adsorption. At higher pH (>4), increased negative charge on the membrane reduces adsorption, improving flux . In photocatalytic degradation, acidic pH (e.g., 2.5–4) optimizes TiO₂ activity by promoting hydroxyl radical generation .

Q. What are the primary spectroscopic parameters for characterizing this compound interactions?

Key parameters include λmax (510 nm for C2B in visible spectroscopy), molar absorptivity (calculated via Beer-Lambert law), and stability of ion-associate complexes (e.g., with drugs in chloroform extracts). Calibration curves must account for reagent concentration (e.g., 10.26 µg mL⁻¹ C2B stock) and reaction time to avoid interference from side reactions .

Advanced Research Questions

Q. How can contradictions in photocatalytic degradation rates of this compound be resolved?

Discrepancies in degradation rates (e.g., UV/TiO₂/S₂O₈²⁻ > UV/TiO₂/H₂O₂ > UV/TiO₂) arise from oxidant-specific mechanisms. Persulfate (S₂O₈²⁻) generates sulfate radicals (•SO₄⁻) with higher redox potential than H₂O₂-derived •OH. To resolve contradictions, researchers should:

  • Compare oxidant concentrations and reaction half-lives.
  • Control pH (acidic conditions favor •SO₄⁻).
  • Use scavengers (e.g., tert-butanol for •OH) to isolate radical pathways .
  • Validate results with LC-MS to track intermediate byproducts .

Q. What experimental design strategies optimize this compound’s role in dye-salt separation membranes?

For PMIA nanofiltration membranes, key factors include:

  • Membrane fabrication : Adjust polymer concentration (e.g., 18–22% PMIA) to control pore size.
  • pH modulation : Test dye adsorption at pH 2.5–6 to balance electrostatic repulsion and flux.
  • Competitive dyes : Co-test with cationic dyes (e.g., Janus Green B) to assess selectivity .
  • Long-term stability : Monitor flux decline over 24–48 hours to evaluate fouling resistance .

Q. How can researchers validate the specificity of this compound in complex matrices (e.g., biological fluids)?

Specificity is confirmed via:

  • Interference studies : Test common ions (Na⁺, K⁺) and biomolecules (proteins, mucins) at physiological concentrations.
  • Spectrophotometric titration : Use Fe(II)-phenanthroline complexes to detect unreacted Mn(VII), ensuring C2B responds only to the target analyte .
  • Cross-method validation : Compare results with HPLC (e.g., C18 columns, UV detection at 254 nm) .

Methodological Considerations

Q. What statistical approaches are critical for analyzing this compound experimental data?

  • Factorial design : To optimize variables (pH, oxidant concentration, catalyst loading) in degradation studies .
  • Error analysis : Report RSD for triplicate measurements and confidence intervals (95%) for calibration slopes .
  • ANOVA : Compare degradation efficiencies across experimental groups (e.g., TiO₂ vs. TiO₂-SnO₂ composites) .

Q. How to address reproducibility challenges in this compound-based assays?

  • Standardized protocols : Precisely control heating time (10 min at 100°C) and cooling duration (5 min) during Mn(VII)-drug reactions .
  • Reagent purity : Use double-distilled water for stock solutions to avoid contamination .
  • Instrument calibration : Regularly validate spectrophotometer wavelength accuracy (±1 nm) using holmium oxide filters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.